Molnupiravir

描述

Molnupiravir is an oral antiviral medication that has shown antiviral activity against SARS-CoV-212. It is used to treat mild to moderate COVID-19 in non-hospitalized patients who are at high risk for progression to severe COVID-1912.

Synthesis Analysis

Molnupiravir has been synthesized using different methods. One approach involves a three-step synthesis from a sugar molecule called ribose3. The researchers identified enzymes or chemical treatments to sequentially add the appropriate chemical groups to ribose to generate the molecule3. Another method involves a two-step approach starting from uridine4. In this context, molnupiravir was obtained in up to 68% overall yield and multigram-scale4.Molecular Structure Analysis

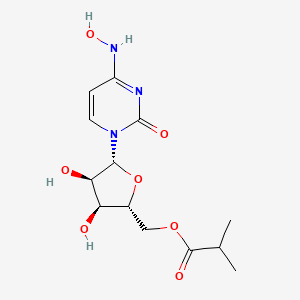

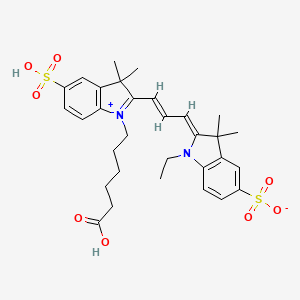

Molnupiravir has a molecular formula of C13H19N3O7 and an average mass of 329.306 Da5.

Chemical Reactions Analysis

Molnupiravir works by causing viruses to make errors when copying their own RNA, introducing mutations that inhibit replication36. The researchers developed a three-step synthesis of molnupiravir from a sugar molecule called ribose. They identified enzymes or chemical treatments to sequentially add the appropriate chemical groups to ribose to generate the molecule3.

Physical And Chemical Properties Analysis

Molnupiravir manufactured by the process for products intended to be marketed is crystalline (predominantly Form 1). There is a second non-solvated form (Form 2), with highly comparable physicochemical properties including solubility and stability8.

科研应用

Synthesis and Manufacturing : A novel biocatalytic approach to synthesize molnupiravir was developed, featuring engineered enzymes for a more efficient and sustainable process. This synthesis is shorter and higher yielding compared to initial methods (McIntosh et al., 2021).

Mechanism of Action : Molnupiravir operates by increasing the frequency of viral RNA mutations, thus impairing SARS-CoV-2 replication. Its active form, β-D-N4-hydroxycytidine triphosphate, is used by the virus’s RNA-dependent RNA polymerase, leading to mutated RNA products (Kabinger et al., 2021).

Clinical Effectiveness : In phase 3 clinical trials, molnupiravir reduced hospitalization and death risk in nonhospitalized, unvaccinated adults with mild-to-moderate COVID-19 (Bernal et al., 2021).

Safety Profile : A review emphasized molnupiravir’s safety and efficacy, supported by clinical studies with no reported treatment-related fatalities (Pattnaik et al., 2023).

Pharmacokinetics : The safety, tolerability, and pharmacokinetics of molnupiravir were established in a first-in-human clinical trial, suggesting it is well-tolerated with few adverse events (Painter et al., 2021).

Broad-Spectrum Antiviral Activity : Molnupiravir shows activity against a range of RNA viruses including SARS-CoV-2, SARS-CoV, MERS-CoV, and influenza viruses (Yip et al., 2022).

Mutagenic Effects : Concerns about molnupiravir's potential mutagenic effects on DNA were raised, especially as it is known to induce RNA mutations (Miranda et al., 2022).

Antiviral Activity Against Variants : Molnupiravir maintains its antiviral activity against various SARS-CoV-2 variants, suggesting its potential for treating different strains of the virus (Grobler et al., 2021).

Safety And Hazards

Molnupiravir is a new drug and there is limited safety data currently available9. There is a theoretical risk that the molnupiravir metabolite NHC could be incorporated into the host DNA, leading to mutations2. However, the available genotoxicity data and the 5-day duration of treatment led the FDA to conclude that molnupiravir has a low risk for genotoxicity2.

未来方向

Molnupiravir is expected to be active against the Omicron variant and its subvariants2. The COVID-19 Treatment Guidelines Panel recommends using molnupiravir as an alternative therapy in nonhospitalized patients aged ≥18 years with mild to moderate COVID-19 who are at high risk of disease progression when other treatments are not available, feasible to use, or clinically appropriate2.

性质

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNPEHXGEKVIHG-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028058 | |

| Record name | Molnupiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Molnupiravir is hydrolyzed _in vivo_ to N4-hydroxycytidine, which is phosphorylated in tissue to the active 5’-triphosphate form, and incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. | |

| Record name | Molnupiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Molnupiravir | |

CAS RN |

2492423-29-5, 2349386-89-4 | |

| Record name | Molnupiravir [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2492423295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molnupiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molnupiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOLNUPIRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA84KI1VEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[9-(6-Hydroxymethyl-morpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl]-isobutyramide](/img/structure/B613782.png)

![7H-Pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B613788.png)